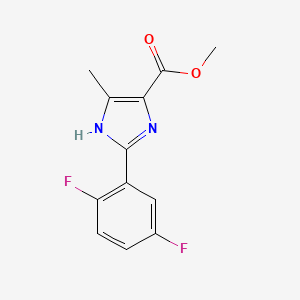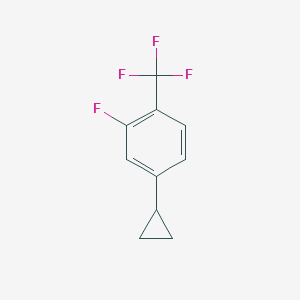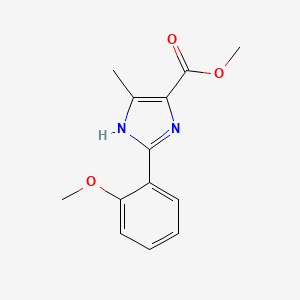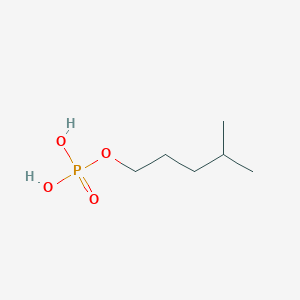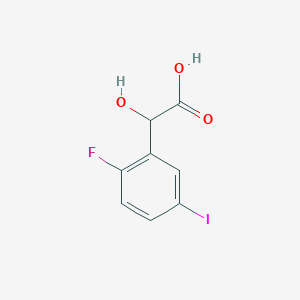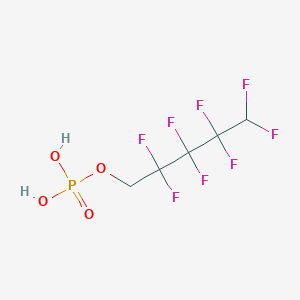
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate is a fluorinated organophosphate compound. It is characterized by the presence of eight fluorine atoms attached to a pentyl chain, which is further bonded to a dihydrogen phosphate group. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The dihydrogen phosphate group can be hydrolyzed to form corresponding phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the dihydrogen phosphate group.
Major Products
Substitution Reactions: Products include halogenated derivatives of the original compound.
Hydrolysis: Products include phosphoric acid derivatives and fluorinated alcohols.
Applications De Recherche Scientifique
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty polymers and coatings that require high thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate involves its interaction with specific molecular targets. The fluorinated chain can interact with hydrophobic regions of proteins and membranes, while the dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
Uniqueness
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate is unique due to the presence of the dihydrogen phosphate group, which imparts distinct chemical properties compared to other similar fluorinated compounds. This group enhances its solubility in water and its ability to participate in specific biochemical interactions, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
39482-86-5 |
|---|---|
Formule moléculaire |
HC4F8CH2OP(=O)(OH)2 C5H5F8O4P |
Poids moléculaire |
312.05 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5-octafluoropentyl dihydrogen phosphate |
InChI |
InChI=1S/C5H5F8O4P/c6-2(7)4(10,11)5(12,13)3(8,9)1-17-18(14,15)16/h2H,1H2,(H2,14,15,16) |
Clé InChI |
BDVNNZWWTACUNL-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
![6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one](/img/structure/B15335926.png)
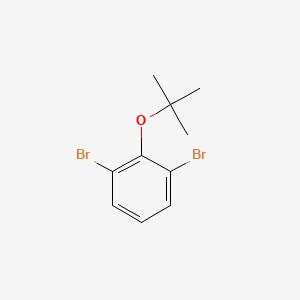
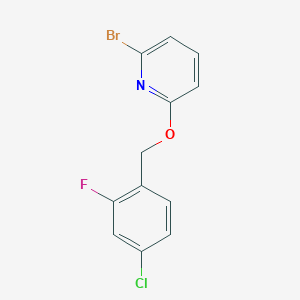
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15335937.png)
![2-[(Boc-amino)methyl]-3-fluoroaniline](/img/structure/B15335945.png)
